3-Biphenyl-3-YL-piperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

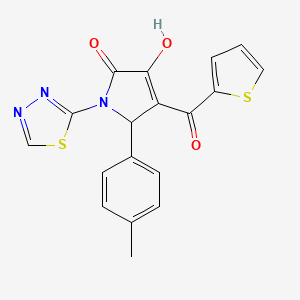

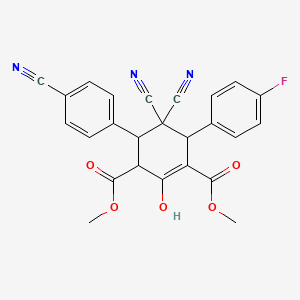

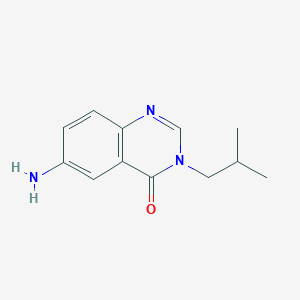

3-Biphenyl-3-YL-piperazin-2-one is a chemical compound that has gained attention in various research fields due to its unique properties and potential applications. It has a molecular formula of C16H16N2O and a molecular weight of 252.31 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 3-Biphenyl-3-YL-piperazin-2-one, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 3-Biphenyl-3-YL-piperazin-2-one consists of a biphenyl group attached to a piperazin-2-one group . The compound has a molecular formula of C16H16N2O and a molecular weight of 252.31 .Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields . Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

“3-Biphenyl-3-YL-piperazin-2-one” derivatives have been synthesized and evaluated for their potential antibacterial properties. These compounds have shown activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus . The antibacterial efficacy is determined through methods like the agar diffusion test, and the minimum inhibitory concentration (MIC) is measured to assess the potency of these compounds.

Drug Likeness and Drugability

The synthesized derivatives of “3-Biphenyl-3-YL-piperazin-2-one” are also assessed for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). This rule helps predict the oral bioavailability of the compounds in humans . The compliance with RO5 indicates a higher likelihood of success in the development of oral medications.

Antimicrobial Drug Development

These compounds are being explored as probable enoyl-ACP reductase inhibitors, which is an attractive target for new antimicrobial drugs. The bacterial enoyl acyl carrier protein reductase (ENR) plays a vital role in fatty acid biosynthesis, and its inhibition can lead to effective antimicrobial agents .

Pharmacophore Development

The “3-Biphenyl-3-YL-piperazin-2-one” structure serves as a pharmacophore, which is a part of a molecular structure that is responsible for a particular biological action. These compounds act as dopamine and serotonin antagonists and are used in antipsychotic drug substances .

Molecular Docking Studies

Molecular docking studies are conducted to understand the interaction of “3-Biphenyl-3-YL-piperazin-2-one” derivatives with biological targets. These studies help in predicting the binding modes and affinities of the compounds to the active sites of enzymes or receptors, which is crucial for drug design .

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of various heterocyclic compounds, which are significant scaffolds in medicinal chemistry. These heterocycles have implications in drug discovery and development due to their diverse biological activities .

Each of these applications demonstrates the versatility and potential of “3-Biphenyl-3-YL-piperazin-2-one” in scientific research and pharmaceutical development. The ongoing studies and experiments in these areas continue to expand our understanding and utilization of this compound.

Anti-MRSA Activity

Recent studies have focused on the development of novel compounds with anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity. A strategic modification in the structure of phenylthiazoles, which includes the “3-Biphenyl-3-YL-piperazin-2-one” moiety, has led to compounds that exhibit promising activity against the MRSA USA300 strain . These compounds have shown equivalent activity to the lead compound and have a low propensity for resistance development.

Anti-Biofilm Properties

Derivatives of “3-Biphenyl-3-YL-piperazin-2-one” are being investigated for their anti-biofilm properties. Biofilms are complex communities of bacteria that are resistant to antibiotics and are a major cause of chronic infections. Compounds that can disrupt biofilm formation or eradicate existing biofilms are valuable in the treatment of these persistent infections .

Antipsychotic Drug Substances

The “3-Biphenyl-3-YL-piperazin-2-one” derivatives act as dopamine and serotonin antagonists and are used in antipsychotic drug substances. These compounds are important for the treatment of psychiatric disorders such as schizophrenia and bipolar disorder .

Antiviral Activity

Piperazine derivatives, including those with the “3-Biphenyl-3-YL-piperazin-2-one” structure, have been shown to possess antiviral activities. They are explored for their potential to inhibit viruses, which could lead to the development of new antiviral medications .

Anti-HIV-1 Activity

Some derivatives of “3-Biphenyl-3-YL-piperazin-2-one” have been evaluated for their activity against HIV-1. These compounds could contribute to the discovery of new therapeutic agents for the treatment of HIV/AIDS .

MC4 Receptor Agonistic Activity

The compound has been associated with MC4 receptor agonistic activity. The MC4 receptor is involved in the regulation of food intake and energy homeostasis, and agonists of this receptor could be used in the treatment of conditions like obesity .

Wirkmechanismus

While the exact mechanism of action for 3-Biphenyl-3-YL-piperazin-2-one is not explicitly mentioned in the available literature, piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Safety and Hazards

While specific safety and hazard information for 3-Biphenyl-3-YL-piperazin-2-one is not available, it’s important to handle all chemical compounds with care and appropriate protective measures. For instance, a similar compound, 1-(2-Pyrimidyl)piperazine, has hazard statements H315 - H319 - H335, indicating potential for skin irritation, eye irritation, and respiratory irritation .

Zukünftige Richtungen

The future directions for research on 3-Biphenyl-3-YL-piperazin-2-one and similar compounds could involve further exploration of their biological and pharmaceutical activity. For instance, piperazine derivatives have been studied for their potential as antitubercular agents . Additionally, benzimidazole, a similar compound, has been identified as a promising pharmacophore in medicinal chemistry .

Eigenschaften

IUPAC Name |

3-(3-phenylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c19-16-15(17-9-10-18-16)14-8-4-7-13(11-14)12-5-2-1-3-6-12/h1-8,11,15,17H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCVDUWUATUCAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=CC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Biphenyl-3-YL-piperazin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-chloro-4-(trifluoromethyl)phenyl]-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2449201.png)

![3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2449211.png)

![1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2449214.png)

![2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2449215.png)

![Methyl (5-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2449216.png)

![2-Phenylmethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2449221.png)